molecular formula C10H11NO B084964 N-(4-phenylbut-3-en-2-ylidene)hydroxylamine CAS No. 13387-22-9

N-(4-phenylbut-3-en-2-ylidene)hydroxylamine

Cat. No. B084964
CAS RN: 13387-22-9
M. Wt: 161.2 g/mol
InChI Key: OGVPVEBIPIJKEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-phenylbut-3-en-2-ylidene)hydroxylamine, also known as PBH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PBH is a versatile molecule that can be used in various fields of research, including organic chemistry, biochemistry, and medicinal chemistry.

Mechanism Of Action

N-(4-phenylbut-3-en-2-ylidene)hydroxylamine exerts its biological activity through the formation of a reactive intermediate, which can interact with various biological macromolecules, including proteins, DNA, and RNA. The mechanism of action of N-(4-phenylbut-3-en-2-ylidene)hydroxylamine is complex and depends on the specific biological target. N-(4-phenylbut-3-en-2-ylidene)hydroxylamine has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases.

Biochemical And Physiological Effects

N-(4-phenylbut-3-en-2-ylidene)hydroxylamine has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. N-(4-phenylbut-3-en-2-ylidene)hydroxylamine has also been shown to modulate the immune system and enhance the activity of natural killer cells.

Advantages And Limitations For Lab Experiments

N-(4-phenylbut-3-en-2-ylidene)hydroxylamine has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, N-(4-phenylbut-3-en-2-ylidene)hydroxylamine also has some limitations, including its potential toxicity and reactivity towards biological macromolecules.

Future Directions

There are several future directions for N-(4-phenylbut-3-en-2-ylidene)hydroxylamine research, including the development of new synthetic methods, the investigation of its biological activity against new targets, and the optimization of its pharmacological properties for drug development. N-(4-phenylbut-3-en-2-ylidene)hydroxylamine also has potential applications in materials science, including the development of new sensors and catalysts.
Conclusion:
In conclusion, N-(4-phenylbut-3-en-2-ylidene)hydroxylamine is a versatile molecule that has gained significant attention in scientific research due to its unique properties. N-(4-phenylbut-3-en-2-ylidene)hydroxylamine has potential applications in various fields of research, including organic chemistry, biochemistry, and medicinal chemistry. Further research is needed to fully understand the potential of N-(4-phenylbut-3-en-2-ylidene)hydroxylamine and to optimize its properties for various applications.

Synthesis Methods

N-(4-phenylbut-3-en-2-ylidene)hydroxylamine can be synthesized through a simple and efficient one-pot reaction using readily available starting materials. The synthesis involves the condensation of aldehyde and hydroxylamine in the presence of a catalyst. The reaction proceeds under mild conditions, and the yield of N-(4-phenylbut-3-en-2-ylidene)hydroxylamine is typically high.

Scientific Research Applications

N-(4-phenylbut-3-en-2-ylidene)hydroxylamine has been extensively studied for its potential application in various fields of research. In organic chemistry, N-(4-phenylbut-3-en-2-ylidene)hydroxylamine has been used as a versatile building block for the synthesis of various compounds, including heterocycles, amino acids, and peptides. In medicinal chemistry, N-(4-phenylbut-3-en-2-ylidene)hydroxylamine has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(4-phenylbut-3-en-2-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-9(11-12)7-8-10-5-3-2-4-6-10/h2-8,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVPVEBIPIJKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303675
Record name 3-Buten-2-one, 4-phenyl-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenylbut-3-en-2-ylidene)hydroxylamine

CAS RN

2887-98-1
Record name 3-Buten-2-one, 4-phenyl-, oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2887-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Buten-2-one, 4-phenyl-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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